3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of substituted benzoic acid with thionyl chloride, followed by reactions with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form the desired thiazole derivatives . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of thiazole and indole moieties, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H8N4O2S2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[4-hydroxy-2-(1,3-thiazol-2-ylamino)-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C14H8N4O2S2/c19-11-9(7-3-1-2-4-8(7)16-11)10-12(20)17-14(22-10)18-13-15-5-6-21-13/h1-6,20H,(H,15,17,18) |
InChI Key |
TTXXUFDDEFSZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=NC=CS4)O |
Origin of Product |
United States |
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